

IUPAC name and synonyms for 2,6-Dichlorocinnamic acid

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Compound of Interest

Compound Name: *2,6-Dichlorocinnamic acid*

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An In-Depth Technical Guide to **2,6-Dichlorocinnamic Acid**: Properties, Synthesis, and Applications in Research and Development

Abstract

This technical guide provides a comprehensive overview of **2,6-Dichlorocinnamic acid**, a halogenated aromatic carboxylic acid of significant interest to the scientific community. The document details its formal nomenclature, physicochemical properties, and key identifiers. A detailed, field-proven protocol for its synthesis via the Perkin reaction is presented, emphasizing the causal factors behind experimental choices to ensure reproducibility and high purity. Furthermore, this guide explores the compound's analytical characterization, safety protocols, and its pivotal role as a versatile chemical intermediate in the synthesis of novel bioactive molecules for drug discovery and materials science. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research. **2,6-Dichlorocinnamic acid** is systematically named and cataloged to ensure unambiguous communication and sourcing within the global scientific community.

IUPAC Name

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid[1]. The "(E)" prefix specifies the stereochemistry of the alkene double bond, indicating that the priority groups (the dichlorophenyl ring and the carboxylic acid) are on opposite sides, corresponding to the trans isomer, which is the predominant and more stable form[1].

Synonyms and Common Names

In literature and commercial catalogs, **2,6-Dichlorocinnamic acid** is referenced by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and material procurement.

Synonym	Source
2,6-Dichlorocinnamic acid	Depositor-Supplied
3-(2,6-Dichlorophenyl)acrylic acid	Depositor-Supplied
(E)-3-(2,6-Dichlorophenyl)acrylic acid	Depositor-Supplied
2,6-Dichloro-trans-cinnamic acid	Depositor-Supplied
3-(2,6-Dichlorophenyl)-2-propenoic acid	Depositor-Supplied
NSC 1762	Depositor-Supplied

A non-exhaustive list compiled from primary chemical databases[1][2][3].

Key Identifiers

Global tracking and regulatory compliance depend on standardized numerical identifiers.

Identifier	Value
CAS Number	5345-89-1
EC Number	226-301-9
PubChem CID	731762
InChIKey	OIPVGRCXMFBNAN-SNAWJCMRSA-N

Data sourced from PubChem and other chemical suppliers[1][4][5].

Physicochemical Properties

The physical and chemical characteristics of **2,6-Dichlorocinnamic acid** dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.

Molecular Structure

The molecule consists of a cinnamic acid backbone where the phenyl ring is substituted with chlorine atoms at positions 2 and 6. This steric hindrance from the ortho-chlorine atoms can influence the molecule's conformation and reactivity.

Tabulated Properties

Property	Value	Notes
Molecular Formula	C ₉ H ₆ Cl ₂ O ₂	[1][6]
Molecular Weight	217.05 g/mol	[1][6][7]
Appearance	White to off-white crystalline powder	[8]
Melting Point	192-198 °C	[7]
Boiling Point	355.8±27.0 °C (Predicted)	[7]
Solubility	Soluble in organic solvents like ethanol.	Insoluble in water.

Synthesis and Purification

While **2,6-Dichlorocinnamic acid** is commercially available, in-house synthesis may be required for specific research applications, such as isotopic labeling or analog generation. The Perkin reaction is a classic and reliable method for this transformation.

Rationale for Synthesis Route: The Perkin Reaction

The Perkin reaction is an organic reaction that synthesizes α,β -unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of a

weak base, typically the sodium or potassium salt of the acid[9]. For **2,6-Dichlorocinnamic acid**, the logical precursors are 2,6-dichlorobenzaldehyde and acetic anhydride, with sodium acetate serving as the base.

Causality of Component Selection:

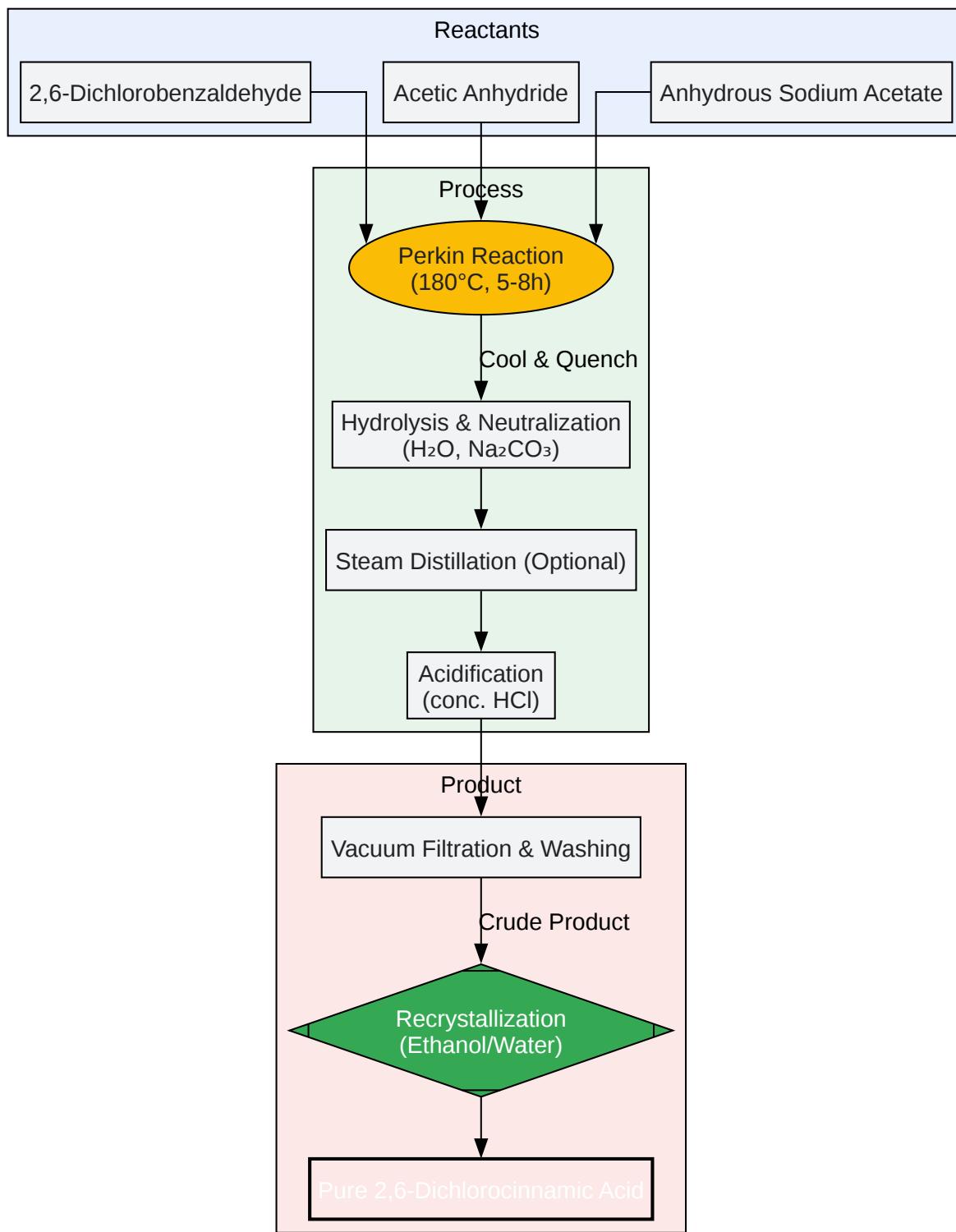
- 2,6-Dichlorobenzaldehyde: Provides the substituted aromatic ring and the aldehyde functionality.
- Acetic Anhydride: Serves as both a reactant (providing the two carbons for the propenoic acid chain) and a dehydrating agent.
- Anhydrous Sodium Acetate: Acts as the catalyst. Its basicity is crucial for deprotonating acetic anhydride to form the enolate nucleophile, which then attacks the aldehyde. The anhydrous form is critical to prevent the premature hydrolysis of acetic anhydride.

Detailed Experimental Protocol: Synthesis via Perkin Reaction

- Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a heating mantle. Ensure all glassware is thoroughly dried to maintain anhydrous conditions.
- Reactant Charging: To the flask, add 2,6-dichlorobenzaldehyde (1 equivalent), freshly fused and powdered anhydrous sodium acetate (1 equivalent), and acetic anhydride (1.5-2 equivalents)[9].
- Reaction: Heat the mixture gently in an oil bath to 180°C and maintain this temperature under reflux for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup - Neutralization: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it into a beaker containing 200 mL of water to hydrolyze the excess acetic anhydride.
- Workup - Salt Formation: Add a saturated solution of sodium carbonate with vigorous stirring until the solution is alkaline (pH > 8). This step converts the desired product into its water-soluble sodium salt, leaving the unreacted aldehyde as an insoluble impurity.

- Workup - Purification: If necessary, perform steam distillation at this stage to remove any unreacted 2,6-dichlorobenzaldehyde. If the solution is colored, it can be treated with activated charcoal and heated to boiling for 5-10 minutes, followed by hot filtration[9].
- Precipitation: Cool the aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). **2,6-Dichlorocinnamic acid** will precipitate as a solid.
- Isolation: Collect the crude product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2,6-Dichlorocinnamic acid** via the Perkin Reaction.

Purification Protocol: Recrystallization

The crude product obtained from the synthesis can be purified to analytical grade by recrystallization.

- Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
- To the hot solution, add hot water dropwise until the solution becomes faintly turbid, indicating it is saturated.
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. The purity can be confirmed by a sharp melting point consistent with the literature value.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are accomplished using standard analytical techniques. The key functional groups—a carboxylic acid, a disubstituted aromatic ring, and a trans-alkene—give rise to characteristic spectroscopic signals.

Technique	Functional Group	Expected Signature / Chemical Shift (ppm)
FTIR	O-H (Carboxylic Acid)	Broad absorption band from ~2500–3300 cm ⁻¹ due to hydrogen bonding[10].
C=O (Carbonyl)		Strong, sharp absorption band around 1680–1700 cm ⁻¹ [10].
C=C (Alkene)		Absorption band around 1620–1640 cm ⁻¹ [10].
C-Cl (Aryl Halide)		Absorptions in the fingerprint region, typically 1000-1100 cm ⁻¹ .
¹ H NMR	-COOH (Carboxylic)	Broad singlet, typically > 10 ppm (highly deshielded).
Ar-H (Aromatic)		Multiplets in the range of 7.0–7.5 ppm (3 protons).
-CH=CH- (Alkene)		Two doublets, one around 6.5 ppm and another further downfield (~7.7 ppm). The large coupling constant ($J \approx 16$ Hz) confirms the trans geometry.
¹³ C NMR	C=O (Carbonyl)	Signal in the range of 165–175 ppm.
C=C (Alkene)		Two signals in the vinylic region, ~120–145 ppm.
Ar-C (Aromatic)		Multiple signals in the aromatic region, ~125-140 ppm. The carbons bearing the chlorine atoms (C-Cl) will be shifted.

MS (GC)

Molecular Ion (M⁺)

A cluster of peaks corresponding to the molecular weight (217.05 g/mol), showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl)[3].

Applications in Research and Drug Development

Role as a Chemical Intermediate

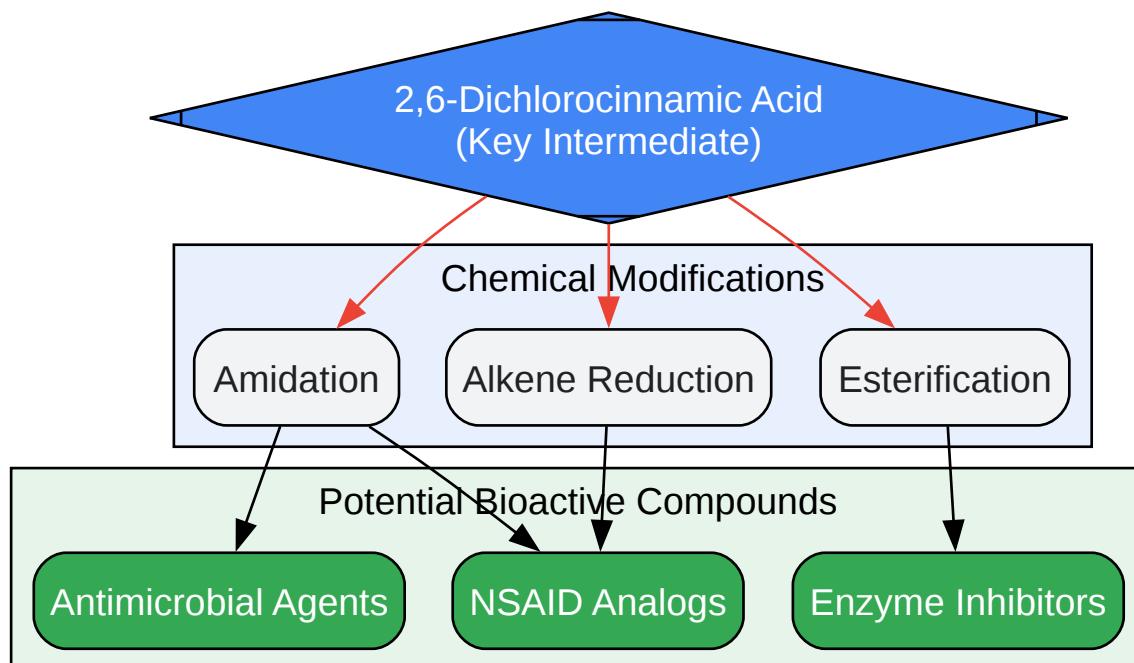
2,6-Dichlorocinnamic acid is not typically an end-product but rather a valuable starting material or building block. Its utility stems from three key structural features:

- Carboxylic Acid: A versatile functional group that can be converted into esters, amides, acid chlorides, or reduced to an alcohol, enabling a wide array of subsequent reactions.
- Alkene Double Bond: Can undergo addition reactions (e.g., halogenation, hydrogenation) or be cleaved, providing further synthetic pathways.
- Dichlorinated Phenyl Ring: The two chlorine atoms significantly alter the electronic properties of the ring and provide steric bulk. This substitution is a common feature in many pharmaceuticals, where it can enhance metabolic stability or binding affinity. For example, the related compound 2,6-dichlorophenylacetic acid is a key precursor to the widely used NSAID, Diclofenac[11].

Potential in Bioactive Molecule Synthesis

Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[12]. The incorporation of the 2,6-dichloro substitution pattern can be a strategic design element to enhance or modulate these activities. Researchers in drug development can utilize this compound as a scaffold to synthesize libraries of novel compounds for screening as potential therapeutic agents against various diseases, including cancer and microbial infections[13].

Conceptual Application Workflow



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Caption: Role of **2,6-Dichlorocinnamic acid** as a versatile building block for new compounds.

Safety, Handling, and Storage

Proper handling of **2,6-Dichlorocinnamic acid** is essential to ensure laboratory safety.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

GHS Classification	Signal Word	Hazard Statement(s)
Acute Toxicity, Oral (Category 3)	Danger	H301: Toxic if swallowed [1] .
Skin Corrosion/Irritation (Category 2)	Warning	H315: Causes skin irritation [1] [8] [14] .
Serious Eye Damage/Eye Irritation (Category 2A)	Warning	H319: Causes serious eye irritation [1] [8] [14] .
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation	Warning	H335: May cause respiratory irritation [1] [8] .
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)	Warning	H400: Very toxic to aquatic life [1] .

Data compiled from supplier Safety Data Sheets (SDS) and chemical databases.

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield[\[8\]](#)[\[14\]](#).
- Hygiene: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling[\[8\]](#)[\[14\]](#). Do not eat, drink, or smoke in the laboratory.
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[\[8\]](#).
 - Skin: Wash with plenty of soap and water. Remove contaminated clothing[\[8\]](#).

- Inhalation: Move person to fresh air. If breathing is difficult, give oxygen[8].
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[8].

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[7][8].
Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[8].

Conclusion

2,6-Dichlorocinnamic acid, formally known as (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid, is a well-characterized chemical compound with significant potential as a building block in synthetic chemistry. Its defined physicochemical properties, established synthesis routes, and the versatile reactivity of its functional groups make it a valuable intermediate for professionals in drug discovery and materials science. Adherence to strict safety and handling protocols is mandatory when working with this compound. This guide serves as a foundational technical resource to support and enable further innovation and research utilizing this important molecule.

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